4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate

Catalog No.
S9015382
CAS No.
41161-53-9
M.F
C30H33ClO4
M. Wt
493.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)ben...

CAS Number

41161-53-9

Product Name

4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate

IUPAC Name

[3-chloro-4-(4-pentylbenzoyl)oxyphenyl] 4-pentylbenzoate

Molecular Formula

C30H33ClO4

Molecular Weight

493.0 g/mol

InChI

InChI=1S/C30H33ClO4/c1-3-5-7-9-22-11-15-24(16-12-22)29(32)34-26-19-20-28(27(31)21-26)35-30(33)25-17-13-23(14-18-25)10-8-6-4-2/h11-21H,3-10H2,1-2H3

InChI Key

OOMOKIMCVBRJTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCCC)Cl

4-Pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate is a complex organic compound with the molecular formula C30H33ClO4C_{30}H_{33}ClO_{4} and a molecular weight of 493.03 g/mol. This compound features a chlorinated benzoate structure, which is characterized by a pentyl group attached to both the phenyl and benzoyloxy moieties. It has a melting point ranging from 39 to 122 °C and an estimated boiling point of approximately 591.83 °C, with a density of around 1.0375 g/cm³ and a refractive index of 1.4429 .

The chemical behavior of 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate is influenced by its functional groups, particularly the chlorobenzene moiety which can undergo nucleophilic substitution reactions. For instance, in the presence of nucleophiles, the chlorine atom can be substituted, leading to the formation of various derivatives. Additionally, this compound can participate in esterification reactions due to the benzoate functional group, potentially forming new esters when reacted with alcohols .

The synthesis of 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate can be achieved through several methods, typically involving the reaction of 4-pentylphenol derivatives with chlorinated benzoic acid derivatives in the presence of a suitable solvent such as pyridine. A common approach includes mixing 4-pentylphenyl 2-chloro-4-hydroxybenzoate with p-pentylbenzoyl chloride under controlled conditions to yield the desired ester .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activity, it could be explored for therapeutic uses.
  • Material Science: Its unique chemical structure may lend itself to applications in polymer chemistry or as a component in advanced materials.
  • Agriculture: Given its chemical properties, it could also be investigated for use as a pesticide or herbicide .

Interaction studies involving 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding how this compound might affect metabolic pathways or cellular functions. Preliminary research suggests that similar compounds can bind to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects .

Several compounds share structural similarities with 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 4-benzyloxybenzoateC16H16O3C_{16}H_{16}O_{3}Contains an ether group; used in organic synthesis
Phenyl benzoateC13H10O2C_{13}H_{10}O_{2}Simple ester; used as a plasticizer
2-Chlorobenzoic acidC7H5ClO2C_{7}H_{5}ClO_{2}Chlorinated aromatic acid; used in synthesis
Methyl 4-acetoxybenzoateC10H12O3C_{10}H_{12}O_{3}Contains an acetoxy group; used in pharmaceuticals

Uniqueness: The unique combination of pentyl groups and chlorinated benzoate structure in 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate distinguishes it from these similar compounds. This specific arrangement may enhance its solubility and reactivity profile compared to simpler esters or chlorinated compounds.

XLogP3

10.2

Hydrogen Bond Acceptor Count

4

Exact Mass

492.2067372 g/mol

Monoisotopic Mass

492.2067372 g/mol

Heavy Atom Count

35

Dates

Modify: 2023-11-21

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